borate iridium(III)

Description

Properties

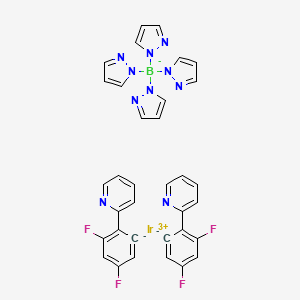

Molecular Formula |

C34H24BF4IrN10 |

|---|---|

Molecular Weight |

851.6 g/mol |

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide |

InChI |

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 |

InChI Key |

JNXGRNJTEKQFND-UHFFFAOYSA-N |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Iridium Iii Borate Complexes

Approaches to Iridium(III)-Borate Framework Construction

The creation of iridium(III)-borate frameworks relies on two fundamental components: the synthesis of a suitable borate-containing ligand and the subsequent reaction with an appropriate iridium(III) precursor. The choice of strategy is dictated by the desired final architecture and the reactivity of the specific borate (B1201080) and iridium species involved.

Ligand Synthesis and Precursor Development for Borate Moieties

The foundation of any iridium(III) borate complex is the borate ligand itself. A variety of these ligands have been developed, each with distinct electronic and steric properties. A primary class of borate ligands are the poly(pyrazolyl)borates, often referred to as "scorpionate" ligands. Their synthesis typically involves the reaction of a pyrazole derivative with an alkali metal borohydride, such as potassium borohydride (KBH₄), often in the absence of a solvent at high temperatures. More recent methods allow for synthesis under milder conditions by reacting highly reactive haloboranes with in situ formed pyrazolides. nih.gov This versatile approach enables the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates and is compatible with a wider range of functional groups on the pyrazole rings. nih.gov

Another important class of precursors includes simple hydroborates and their derivatives. For instance, lithium monoaryl trihydroborates (Li[ArBH₃]) can be prepared and used in salt elimination protocols. researchgate.net Similarly, sodium and thallium(I) salts of poly(pyrazolyl)borates are common intermediates, prepared by metathesis from the potassium salt. nih.govjcsp.org.pk The synthesis of a bi(pyrazolylpyridyl)borate ligand, Ph₂Bppy, has also been reported, starting from 2-acetylpyridine to form a 3-(2-pyridyl)pyrazole intermediate, which is then reacted with KBF₄ in a melt. squ.edu.om

These synthetic strategies provide a toolbox for chemists to create a diverse array of borate moieties, which can then be introduced to an iridium center.

Complexation Strategies for Iridium(III) Centers with Borate Ligands

Several key strategies are employed to coordinate borate ligands to an iridium(III) center. One of the most common methods is a salt metathesis or salt elimination reaction. This involves reacting an alkali metal salt of the borate ligand (e.g., potassium, sodium, or lithium borate) with an iridium(III) halide precursor. researchgate.netjcsp.org.pk

A widely used approach for synthesizing cyclometalated and other iridium(III) complexes involves the use of a dichloro-bridged iridium dimer. These dimers, such as [Ir(C^N)₂(μ-Cl)]₂ (where C^N is a cyclometalating ligand like 2-phenylpyridine) or [Ir₂(cod)₂(μ-Cl)₂], serve as versatile starting materials. mdpi.comnih.govmdpi.com The reaction with a borate ligand cleaves the chloride bridges, leading to the formation of a mononuclear iridium(III) borate complex. mdpi.comresearchgate.net

In some cases, the direct reaction between the iridium dimer and the borate ligand is inefficient. To facilitate the reaction, a halide abstraction agent, such as silver trifluoromethanesulfonate (AgCF₃SO₃) or silver tetrafluoroborate (AgBF₄), can be added. mdpi.comresearchgate.net This agent removes the chloride from the iridium center, creating a more reactive cationic intermediate that readily coordinates with the incoming borate ligand.

Anhydrous and Controlled Atmosphere Synthesis Techniques

The synthesis of organometallic compounds, including iridium(III) borate complexes, frequently requires the use of anhydrous and oxygen-free conditions. Many of the reagents and intermediates, such as iridium hydride complexes, alkyliridium species, and alkali metal borates, are sensitive to moisture and atmospheric oxygen. jcsp.org.pk

To prevent degradation of these sensitive materials, standard inert-atmosphere techniques are employed. These include the use of Schlenk lines and gloveboxes to handle reagents and perform reactions under an inert gas like argon or nitrogen. jcsp.org.pkmdpi.com Solvents are typically rigorously dried and deoxygenated before use. These controlled conditions are crucial for achieving high yields and ensuring the purity of the final iridium(III) borate complexes. jcsp.org.pk

Targeted Synthesis of Specific Iridium(III) Borate Architectures

By combining the appropriate ligand precursors and complexation strategies, chemists can target specific classes of iridium(III) borate complexes, such as cyclometalated and poly(pyrazolyl)borate derivatives.

Cyclometalated Iridium(III) Borate Complexes

Cyclometalated iridium(III) complexes are a significant class of compounds, and the incorporation of borate ancillary ligands allows for the fine-tuning of their properties. The synthesis of these complexes typically follows a two-step process. First, the dichloro-bridged cyclometalated iridium(III) dimer, [(C^N)₂Ir(μ-Cl)]₂, is prepared by reacting IrCl₃·nH₂O with the corresponding C^N ligand (e.g., 2-phenylpyridine or 2-(2,4-difluorophenyl)pyridine). mdpi.comresearchgate.net

In the second step, this dimer is reacted with a borate-containing ancillary ligand. For example, complexes of the type (tpy)₂Ir(LX) and (dfppy)₂Ir(LX), where LX represents pyrazolyl-borate ligands, have been synthesized. researchgate.net The reaction involves treating the iridium dimer with the borate ligand. As mentioned previously, the reaction may be facilitated by the addition of a silver salt to abstract the chloride ions, which is particularly necessary for the synthesis of complexes with bis(pyrazolyl)borate ligands like (tpy)₂Ir(pz₂BEt₂). researchgate.net

| Precursor 1 | Precursor 2 | Additive/Conditions | Product | Reference |

| [(tpy)₂Ir(μ-Cl)]₂ | pz₂BEt₂⁻ | AgCF₃SO₃ | (tpy)₂Ir(pz₂BEt₂) | researchgate.net |

| [(tpy)₂Ir(μ-Cl)]₂ | pz₂Bpz₂⁻ | AgCF₃SO₃ | (tpy)₂Ir(pz₂Bpz₂) | researchgate.net |

| [Ir(ppy)₂(μ-Cl)]₂ | 2-pyridylphosphonic acid (H₂L¹) | Triethylamine, CH₂Cl₂, rt, 24h | [Ir(ppy)₂(HL¹)] | nih.gov |

| [Ir(dfppy)₂(μ-Cl)]₂ | 2-quinolinephosphonic acid (H₂L²) | Triethylamine, CH₂Cl₂, rt, 24h | [Ir(dfppy)₂(HL²)] | nih.gov |

This table presents examples of synthetic routes to cyclometalated iridium(III) complexes with borate-related or phosphorus-containing ancillary ligands, illustrating the general strategy.

Poly(pyrazolyl)borate Iridium(III) Complexes

Poly(pyrazolyl)borate ligands, or scorpionates, are tridentate ligands that form stable complexes with a variety of metals, including iridium. The organometallic chemistry of rhodium and iridium with these ligands has been extensively investigated. researchgate.net

The synthesis of iridium(III) poly(pyrazolyl)borate complexes often utilizes a salt metathesis reaction. A common route involves reacting an iridium halide salt with a silver salt of the poly(pyrazolyl)borate ligand, such as AgTp or AgTp* (where Tp = hydrotris(1-pyrazolyl)borate and Tp* = hydrotris(3,5-dimethyl-1-pyrazolyl)borate). jcsp.org.pk This anion exchange reaction proceeds readily, typically in a solvent like acetonitrile, to yield the desired iridium(III) scorpionate complex. jcsp.org.pk The use of potassium salts like KTp is also a standard method. These preparations are generally carried out under an inert atmosphere using Schlenk techniques to ensure the stability of the reactants and products. jcsp.org.pk

| Iridium Precursor | Borate Precursor | Solvent | Product Type | Reference |

| IrCl₃ (or other halide) | AgTp | Acetonitrile | [TpIrCl₂] type | jcsp.org.pk |

| IrCl₃ (or other halide) | AgTp | Acetonitrile | [TpIrCl₂] type | jcsp.org.pk |

| Iridium Carbonyl Halide | KTp | Various | TpIr(CO)L | researchgate.net |

| Iridium Alkene Complex | KTp | Various | TpIr(alkene)L | researchgate.net |

This table provides generalized examples of synthetic pathways towards poly(pyrazolyl)borate iridium(III) complexes based on common strategies.

Isocyanoborate Iridium(III) Complexes

Isocyanoborate iridium(III) complexes represent a significant class of organometallic compounds, synthesized through the reaction of a cyanide ligand on a pre-existing iridium complex with a suitable borane (B79455). This synthetic approach effectively transforms the electronic properties of the parent cyanide complex.

A general and effective method for the synthesis of these complexes involves the reaction of precursor iridium(III) cyanide complexes with boranes such as B(C₆F₅)₃. For instance, a series of cyclometalated iridium(III) complexes with isocyanoborate ligands have been successfully synthesized and characterized. nih.govnih.govnih.gov The synthetic pathway typically involves the reaction of a precursor complex, such as [Ir(ppy)₂(CN)₂]⁻ (where ppy is 2-phenylpyridine), with a strong Lewis acid like tris(pentafluorophenyl)borane. This reaction leads to the borylation of the cyanide ligands. nih.govresearchgate.net

The synthesis can be tailored to produce a range of complexes with varying ligands. Examples of synthesized isocyanoborate iridium(III) complexes include [Ir(R₂ppy)₂(L)(CNBR'₃)] and {Ir(ppy)₂(CN)ₙ[CNB(C₆F₅)₃]₂₋ₙ}⁻. nih.govnih.govnih.gov In these structures, 'R' can be hydrogen or fluorine, 'L' can be another ligand like 4-chlorophenyl isocyanide (CNC₆H₄Cl-4) or triphenylphosphine (PPh₃), and 'R'' can represent different aryl groups such as phenyl (Ph), pentafluorophenyl (C₆F₅), or 4-chlorophenyl (C₆H₄Cl-4). nih.govnih.govnih.gov This modularity allows for fine-tuning of the resulting complex's properties.

The borylation of the cyanide ligands has a pronounced effect on the electronic structure of the iridium center. For example, the borylation of the two cyanide ligands in [Ir(dFN(Me)₂ppy)₂(CN)₂]⁻ to form [Ir(dFN(Me)₂ppy)₂(BCF)₂]⁻ results in a significant stabilization of the metal-centered highest occupied molecular orbitals (HOMOs) by approximately 0.43 eV. researchgate.net This stabilization is a common feature observed upon the borylation of heteroleptic Ir(III) cyanide complexes. researchgate.net

Table 1: Examples of Synthesized Isocyanoborate Iridium(III) Complexes

| Complex Formula | Precursor Complex | Borane Reagent | Reference |

|---|---|---|---|

| [Ir(ppy)₂(PPh₃)(CNB(C₆F₅)₃)] | [Ir(ppy)₂(PPh₃)(CN)] | B(C₆F₅)₃ | nih.govnih.gov |

| [Ir(F₂ppy)₂(CNC₆H₄Cl-4)(CNBPh₃)] | [Ir(F₂ppy)₂(CNC₆H₄Cl-4)(CN)] | BPh₃ | nih.govnih.gov |

| {Ir(ppy)₂[CNB(C₆F₅)₃]₂}⁻ | [Ir(ppy)₂(CN)₂]⁻ | B(C₆F₅)₃ | nih.govnih.gov |

Zwitterionic Iridium(III) Borate Complexes

Zwitterionic iridium(III) complexes featuring borate moieties, specifically those derived from carboranes, have emerged as a novel class of highly luminescent materials. Their synthesis is distinct and relies on the facile deboronation of carborane-functionalized ligands upon reaction with iridium precursors. semanticscholar.orgnih.govmdpi.com

The key synthetic strategy involves treating phenylpyridine-based Ir(III) precursors with C-substituted ortho-carboranylpyridines in a high-boiling solvent like 2-ethoxyethanol. semanticscholar.orgnih.gov This process facilitates the removal of a boron vertex from the carborane cage, resulting in the formation of an anionic nido-carboranyl fragment. This negatively charged nido-carborane then associates with the cationic [Ir(III)] center primarily through electrostatic interactions, leading to a robust and neutral zwitterionic complex. semanticscholar.orgnih.govmdpi.com

This synthetic approach has been used to create a new class of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds. semanticscholar.orgmdpi.com These complexes exhibit remarkable structural stability at temperatures exceeding 300 °C and show strong phosphorescence in the blue region of the spectrum (450–470 nm). semanticscholar.orgnih.govmdpi.com The quantum yields for these zwitterionic species are significantly enhanced—by as much as tenfold—compared to related Ir(III) complexes where the carborane ligand is covalently attached to the metal center. semanticscholar.orgnih.gov

In some cases, the nido-carborane can act as a coordinating ligand, forming an Ir-B bond. acs.org The coordination mode can influence the final properties of the complex; for instance, complexes where the nido-carborane acts as a functional group exhibit yellow light emission, whereas a complex with a direct Ir-B coordination bond was found to be non-emissive. acs.org This highlights how the synthetic methodology directly impacts the structure and photophysical behavior of the resulting zwitterionic iridium(III) borate complexes. acs.org

Chiral-at-Metal Iridium(III) Borate Complexes via Asymmetric Synthesis

The synthesis of iridium(III) complexes where the metal center is the sole source of chirality represents a sophisticated area of asymmetric catalysis. nih.govmdpi.com These "chiral-at-metal" complexes are typically octahedral and derive their chirality from the specific geometric arrangement of achiral ligands around the iridium ion. nih.gov While the development of such catalysts is an active field, the integration of borate ligands directly into the chiral coordination sphere, beyond their role as weakly coordinating anions, is an emerging area.

A significant approach in asymmetric synthesis is the use of chiral ligands to control the stereochemistry of a reaction. In the context of iridium borate chemistry, iridium-catalyzed asymmetric C-H borylation utilizes a chiral bidentate boryl ligand to create optically active organoboronic acids and their derivatives. semanticscholar.org In this strategy, the chirality originates from the ligand, which then directs the enantioselective formation of a C-B bond on a substrate. semanticscholar.org

Another powerful method involves the kinetic resolution of a racemic mixture of chiral-at-metal complexes. Recently, a palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction was employed to efficiently resolve racemic brominated stereogenic-at-iridium complexes. nih.gov This catalytic method successfully yielded both enantiomers of the iridium complexes with high enantioselectivity. nih.gov This demonstrates the feasibility of using asymmetric catalysis to access enantiopure chiral-at-metal iridium compounds, which could potentially be applied to complexes containing borate ligands.

Although many chiral-at-metal iridium catalysts utilize common counterions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), the use of borate anions, such as tetraphenylborate (BPh₄⁻) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻), is also established in the broader field of asymmetric catalysis. These borates primarily serve as non-coordinating counterions to the cationic chiral iridium complex. The challenge remains in the targeted asymmetric synthesis of complexes where a functional borate ligand, such as a scorpionate or a bidentate boryl group, is a key component of the chiral-at-metal architecture.

Dinuclear and Multinuclear Iridium(III) Borate Assemblies

The construction of dinuclear and multinuclear iridium(III) complexes allows for the exploration of cooperative effects between metal centers, leading to unique chemical and photophysical properties. The incorporation of borate-containing ligands as linkers or structural components in these assemblies is a key strategy for creating novel supramolecular structures.

A versatile class of ligands for building such assemblies is the hydrotris(pyrazolyl)borates, often referred to as "scorpionates". Mononuclear iridium(III) complexes containing scorpionate ligands have been synthesized and structurally characterized. chemscene.com For example, mixed-sandwich complexes of iridium(III) with both cyclopentadienyl and hydrotris(pyrazolyl)borate ligands are known. chemscene.com These stable mononuclear complexes can serve as fundamental building blocks for larger, multinuclear structures. While the use of scorpionate ligands to bridge multiple iridium centers is a promising strategy, examples of such dinuclear iridium complexes are less common than for other metals like cerium or dysprosium, where borotropic shifts in scorpionate ligands have been observed in high-coordinate complexes. nih.gov

The synthesis of dinuclear iridium(III) complexes often involves the use of bridging ligands that can coordinate to two metal centers simultaneously. acs.org For instance, half-sandwich Cp*Ir(III) dinuclear complexes have been prepared using bridging polypyridyl ligands. acs.org The replacement of these organic linkers with borate-based bridging ligands offers a pathway to new multinuclear architectures. The formation of dimers can also be facilitated by intermolecular interactions, such as π-π stacking between ligands on adjacent metal complexes. nih.gov

A direct route to incorporating boron into multinuclear iridium structures involves the synthesis of borylene complexes. Research into diruthenium tetrahydride complexes has demonstrated a method for creating bridging borylene structures, and a similar approach could potentially be applied to synthesize dinuclear iridium bisborylene complexes. nih.gov

Advanced Characterization Methodologies for Iridium Iii Borate Systems

Structural Elucidation Techniques

Accurate structural determination is the cornerstone of understanding chemical reactivity and properties. For iridium(III) borate (B1201080) systems, several spectroscopic and diffraction-based techniques provide indispensable insights.

Single Crystal X-ray Diffraction Analysis of Iridium(III) Borate Structures

Single crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the complete three-dimensional atomic structure of crystalline compounds unl.ptpatnawomenscollege.in. This technique involves diffracting X-rays off a single crystal of the material, producing a unique diffraction pattern that is analyzed to map the electron density within the crystal lattice patnawomenscollege.inscribd.com. The resulting data allows for the precise determination of:

Crystal System and Space Group: Identifying the symmetry elements and unit cell dimensions of the crystal unl.pt.

Atomic Coordinates: Pinpointing the exact position of each atom within the unit cell unl.ptpatnawomenscollege.in.

Bond Lengths and Angles: Providing quantitative measures of covalent bonds and molecular geometry, crucial for understanding coordination environments and ligand-metal interactions unl.pt.

Intermolecular Interactions: Identifying hydrogen bonds, van der Waals forces, and other interactions that influence crystal packing and solid-state properties unl.pt.

Absolute Configuration: Determining the stereochemistry of chiral centers, if present unl.pt.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P, Solid State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the local electronic environment of atomic nuclei, providing critical information about molecular structure, connectivity, and dynamics. For iridium(III) borate systems, various NMR nuclei are routinely employed:

¹H NMR Spectroscopy: This is a primary tool for identifying and characterizing organic ligands. It provides information on the number and types of protons, their chemical environment (chemical shifts), and their connectivity through spin-spin coupling mdpi.comresearchgate.netresearchgate.netrsc.orgacs.orglibretexts.org. For iridium complexes, ¹H NMR can reveal the presence of coordinated solvent molecules or specific proton environments affected by the metal center.

¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the ligands. Chemical shifts are highly sensitive to the electronic environment, including direct metal-carbon bonds (e.g., in cyclometalated iridium complexes) and carbons adjacent to coordinating atoms mdpi.comresearchgate.netresearchgate.netacs.orglibretexts.orgacs.org.

¹⁹F NMR Spectroscopy: If the iridium(III) borate complexes incorporate fluorinated ligands, ¹⁹F NMR is invaluable. It offers high sensitivity and a wide chemical shift range, allowing for the detailed characterization of fluorine-containing moieties and their interactions within the complex acs.org.

³¹P NMR Spectroscopy: For complexes featuring phosphine (B1218219) ligands, ³¹P NMR is essential. It provides detailed information about the phosphorus environment, including chemical shifts and coupling constants, which are indicative of the ligand's coordination state and electronic properties rsc.orglibretexts.orgresearchgate.net.

Solid-State NMR Spectroscopy: This specialized technique is crucial for characterizing iridium(III) borate complexes in their solid form, especially when single crystals are unavailable or when studying amorphous materials or heterogeneous catalysts tu-darmstadt.dediva-portal.org. Solid-state NMR is element-specific and non-destructive, allowing for the elucidation of local chemical structures, coordination environments, and dynamics within the solid matrix, even for disordered or interfacial regions diva-portal.org. ¹H solid-state NMR, for example, can be particularly useful for quantifying hydrogen content in complex inorganic materials diva-portal.org.

NMR studies on iridium(III) complexes with borate-containing ligands have successfully confirmed the structure and purity of synthesized compounds researchgate.netacs.orgrsc.org. For instance, the characterization of complexes involving borate anions or boronic acid groups has utilized ¹H, ¹³C, and ¹¹B NMR, providing detailed spectral assignments and confirming the expected molecular structures rsc.org.

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the unambiguous determination of elemental composition and molecular formulas numberanalytics.comresearchgate.net. Coupled with ionization techniques such as Electrospray Ionization (ESI), HRMS is widely used for the characterization of organometallic complexes, including iridium(III) borates researchgate.netrsc.orgacs.orgrsc.orgresearchgate.netacs.org.

The key advantages of HRMS in this context include:

Exact Mass Determination: HRMS can measure the m/z values of ions with very high accuracy (typically to within a few parts per million), allowing for the precise calculation of the molecular formula by distinguishing between species with similar nominal masses numberanalytics.comresearchgate.net.

Confirmation of Molecular Identity: By matching experimental HRMS data with calculated masses, the identity and purity of synthesized iridium(III) borate complexes can be confidently confirmed acs.orgrsc.org.

Identification of Adducts and Fragments: ESI-MS can detect protonated or deprotonated species, as well as fragment ions, providing further structural insights and aiding in the identification of reaction products or degradation pathways researchgate.net. For example, HRMS has been used to study the formation of boronic acid cyclic esters between iridium(III) complexes and sugars researchgate.net.

Isotopic Pattern Analysis: Iridium has a distinctive isotopic distribution, which can be observed in mass spectra and aids in confirming the presence of iridium in the analyzed species researchgate.net.

The application of HRMS, often in conjunction with ESI, is therefore essential for verifying the molecular weight and elemental composition of newly synthesized iridium(III) borate compounds, ensuring the integrity of the samples used for further characterization acs.orgrsc.org.

Electronic and Photophysical Characterization Methods

The luminescent properties of iridium(III) complexes are central to their applications, making electronic and photophysical characterization techniques critical.

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within molecules. For iridium(III) borate complexes, UV-Vis spectra typically exhibit characteristic absorption bands arising from:

Ligand-Based π–π Transitions:* These are usually observed at higher energies (shorter wavelengths), originating from electronic transitions within the organic ligands themselves mdpi.comacs.orgacs.org.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions involve the excitation of an electron from a metal-centered orbital (typically in the d-orbitals of iridium) to an antibonding π* orbital on a ligand mdpi.comacs.orgacs.orgtue.nl. These bands are often more intense and occur at lower energies (longer wavelengths) than ligand-based transitions and are crucial for understanding the electronic structure and color of the complex.

Intraligand (IL) Transitions: In some cases, transitions localized on the ligands can be mixed with MLCT transitions acs.org.

The position, intensity, and shape of these absorption bands provide valuable information about the electronic structure, the nature of the ligands, and the strength of the ligand field around the iridium center acs.orgacs.orgtue.nl. UV-Vis spectroscopy is also often used in conjunction with photoluminescence studies to determine excitation wavelengths and to monitor changes in electronic structure upon interaction with other species, such as in sensing applications researchgate.netcardiff.ac.uk.

Luminescence and Emission Spectroscopy (Steady-State and Time-Resolved)

Iridium(III) complexes are renowned for their strong phosphorescence, a radiative decay process from a triplet excited state to the ground state, which is spin-forbidden but facilitated by strong spin-orbit coupling in heavy metal complexes like iridium tue.nl. Luminescence and emission spectroscopy are therefore vital for characterizing these properties.

Steady-State Luminescence Spectroscopy: This technique measures the emission spectrum of a sample under continuous excitation. It reveals the emission maxima (λ_em), which dictate the color of the luminescence, and provides information about the vibronic structure of the emission band mdpi.comrsc.orgacs.org. The intensity of the emission is related to the luminescence quantum yield (Φ_PL), which quantifies the efficiency of the phosphorescent process mdpi.comrsc.orgacs.org.

Time-Resolved Luminescence Spectroscopy: This method measures the decay of luminescence over time after excitation with a short pulse (e.g., using time-correlated single-photon counting, TCSPC) rsc.orgacs.orgacs.orgrsc.orgucf.educapes.gov.br. It provides the excited-state lifetime (τ), which is a critical parameter related to the rates of radiative and non-radiative decay processes. Long lifetimes are often desirable for applications requiring efficient energy transfer or light emission acs.orgacs.orgrsc.org.

These spectroscopic techniques are essential for understanding the photophysical performance of iridium(III) borate systems. For example, studies on iridium(III) isocyanoborato complexes have shown room temperature luminescence with structured emission bands and lifetimes in the microsecond range, contributing to high luminescence quantum yields acs.org. Similarly, other iridium(III) complexes with boronic acid groups have been investigated using photoluminescence titration studies to monitor their interaction with sugars, observing changes in emission intensity researchgate.net.

Table 1: Photophysical Properties of Representative Iridium(III) Complexes

| Complex Description | Emission Maxima (λ_em) | Luminescence Lifetime (τ) | Luminescence Quantum Yield (Φ_PL) | Source(s) |

| Iridium(III) isocyanoborato complexes (e.g., [TBA][Ir(dFN(Me)₂ppy)₂(BCF)₂]) | ~448 nm | ~2.8 μs | Not specified | acs.org |

| Iridium(III) complexes with boronic acid groups (general) | Not specified | Not specified | Not specified | researchgate.net |

| Iridium(III) complexes (e.g., red emitters with quinoxaline (B1680401) ligands) | 633–680 nm | ~hundreds of ns | ~5% | acs.org |

| Iridium(III) complexes with functionalized terpyridines/bis(thiazolyl)pyridines (orange-red emitters) | 612–709 nm | Not specified | 1.27% – 5.30% | mdpi.com |

| Dinuclear cyclometalated Iridium(III) complexes (e.g., thienyl-pyrimidine ligand) | Not specified | 360–590 ns (RT) | Approaching unity | rsc.org |

Compound List:

Iridium(III) borate (general term)

Iridium(III) isocyanoborato complexes

Iridium(III) complexes with boronic acid groups

Iridium(III) complexes with azaborine ligands

Iridium(III) complexes with borate anions (e.g., hydrotris(3,5-dimethylpyrazol-1-yl)borate)

Sodium borate halides (inorganic compounds)

Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the ultrafast dynamics of excited states in molecules. By probing the absorption of light at various time delays after excitation, TA spectroscopy can reveal information about excited-state lifetimes, intersystem crossing rates, and the nature of transient species. For iridium(III) borate complexes, TA spectroscopy can help understand their photophysical pathways, such as phosphorescence and potential charge-transfer processes that are crucial for their luminescent and catalytic applications.

Research has shown that TA spectroscopy can identify excited-state absorption (ESA) bands, which are characteristic of excited iridium(III) complexes. For instance, studies on iridium(III) complexes with isocyanoborato ligands have observed ESA bands, tentatively attributed to reduced ligands, providing insights into the excited-state electronic structure. The lifetimes of these excited states are critical for applications like photocatalysis and upconversion, and TA measurements can quantify these lifetimes, often in the nanosecond to microsecond range for iridium complexes. These studies also demonstrate the ability of TA to track energy transfer processes, which are fundamental to many optoelectronic applications of iridium complexes.

Electrochemical Characterization

Electrochemical techniques, such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV), are indispensable for understanding the redox properties and electronic stability of iridium(III) borate systems. These methods provide quantitative data on oxidation and reduction potentials, which directly correlate with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complexes.

Studies on iridium(III) complexes incorporating borate ligands have revealed distinct redox events. For example, complexes with ferrocene (B1249389) and ruthenocene substituents, often balanced by borate counterions like [B(C6F5)4]−, exhibit reversible oxidation waves corresponding to the iridium(III)/iridium(IV) couple, as well as redox processes associated with the metallocenyl groups. The potentials of these redox couples are influenced by the electronic nature of the ligands, with electron-donating groups like ruthenocenyl moieties shifting the iridium(III)/iridium(IV) potential to more negative values, indicating easier oxidation. Furthermore, electrochemical studies are crucial for assessing the stability of iridium(III) complexes, with some borate counterions like tetraimidazolylborate demonstrating improved electrochemical stability compared to tetraphenylborate. SWV is often employed to precisely determine these potentials and assess reversibility, with parameters like step potential, frequency, and amplitude being critical for accurate measurements.

Table 1: Electrochemical Properties of Selected Iridium(III) Borate Systems

| Complex Description | Redox Couple (vs. FcH/FcH⁺) | Potential (V) | Reversibility | Reference |

| Ferrocene- and ruthenocene-containing Ir(III) heteroleptic complexes [(ppy)2Ir(RCOCHCOR′)] | IrIII/IrIV | 0.252–0.681 | Variable | |

| [Ir(dFN(Me)2ppy)2(BCF)2]− (with isocyanoborato ligand) | Oxidation | 0.54 V vs SCE | Not specified | |

| [Ir(dFN(Me)2ppy)2(CN)2]− (cyanido precursor) | Oxidation | 0.97 V vs SCE | Not specified | |

| Cationic iridium(III) complexes with tetraimidazolylborate counterion | Oxidation/Reduction | Not specified | Improved | |

| Blue iridium(III) complexes with sulfonyl-functionalised |

Computational and Theoretical Investigations of Iridium Iii Borate Complexes

Electronic Structure Theory and Bonding Analysis

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of iridium(III) borate (B1201080) complexes. It is routinely employed to predict and analyze their ground-state geometries, electronic structures, and bonding characteristics. rsc.orgnih.gov A variety of hybrid functionals, such as B3LYP, PBE0, and M062X, are utilized to model these systems, with the choice of functional often validated by comparing calculated results with experimental data. rsc.orgnih.gov

For the heavy iridium atom, basis sets like LANL2DZ, which incorporate a relativistic effective core potential, are standard, while basis sets such as 6-31G(d) are used for lighter atoms like boron, nitrogen, carbon, and hydrogen. rsc.org DFT calculations provide crucial insights into the geometric parameters of the complexes, such as the bond lengths and angles within the coordination sphere. nih.gov This information is vital for understanding the stability of the complexes and the steric and electronic influence of the borate-based ligands on the iridium center. yale.edu

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of iridium(III) borate complexes. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the complex's photophysical properties, including its absorption and emission color. unipa.it

In typical phosphorescent iridium(III) complexes, the HOMO is predominantly composed of iridium 5d orbitals mixed with π-orbitals from the ligands. rsc.orginoe.ro The LUMO, conversely, is often localized on the π-accepting ligands. rsc.orginoe.ro By computationally analyzing the composition and energy levels of these orbitals, researchers can predict how modifications to the ligand structure will affect the complex's emission properties. For example, introducing electron-donating or electron-withdrawing substituents to the pyrazolyl rings of a Tp ligand can systematically tune the HOMO and LUMO energies, thereby shifting the emission wavelength. rsc.org A smaller HOMO-LUMO gap generally corresponds to a red-shifted (lower energy) emission, while a larger gap results in a blue-shifted (higher energy) emission. unipa.it

Table 1: Representative calculated frontier orbital energies for iridium(III) complexes. The data for hypothetical iridium borate complexes are illustrative, based on trends observed in related compounds, demonstrating how ligand modification can tune electronic properties. Data for reference complexes are adapted from published DFT studies.

A defining characteristic of third-row transition metal complexes, particularly those of iridium(III), is the pronounced effect of spin-orbit coupling (SOC). researchgate.netscispace.com This relativistic phenomenon, stemming from the interaction between the electron's spin and its orbital motion around the heavy iridium nucleus, is the primary reason for the high phosphorescence efficiency observed in these compounds. researchgate.netresearchgate.net

SOC facilitates the mixing of singlet (S=0) and triplet (S=1) electronic states. This mixing allows for efficient population of the lowest triplet excited state (T₁) from the lowest singlet excited state (S₁) through a process called intersystem crossing. researchgate.net Furthermore, SOC breaks the spin selection rules that normally forbid radiative decay from a triplet state to the singlet ground state (S₀), thereby enhancing the rate of phosphorescence. acs.org Computational models that include SOC, often using formalisms like the Zeroth-Order Regular Approximation (ZORA), are essential for accurately describing the excited-state dynamics and predicting the radiative lifetimes of these complexes. researchgate.net Theoretical studies have also shown that other heavy atoms within the ligands, such as halides, can work in tandem with the iridium center to further enhance SOC effects. acs.org

Excited State Dynamics and Photophysical Property Prediction

Time-Dependent Density Functional Theory (TDDFT) is the premier computational method for investigating the excited states of iridium(III) borate complexes and modeling their spectroscopic properties. inoe.roresearchgate.net TDDFT calculations allow for the prediction of vertical excitation energies, which correspond to the absorption of light, and provide a detailed assignment of the electronic transitions involved. inoe.ro

These transitions are typically characterized by the redistribution of electron density. Common transitions in iridium(III) complexes include metal-to-ligand charge transfer (MLCT), where an electron moves from a metal-centered orbital (HOMO) to a ligand-centered orbital (LUMO), and intra-ligand (IL) or ligand-to-ligand charge transfer (LLCT) transitions. nih.govinoe.ro The accuracy of TDDFT predictions is highly dependent on the chosen functional, and it has been shown that certain functionals are superior for describing charge-transfer states. researchgate.net To achieve better agreement with experimental spectra measured in solution, solvent effects are often incorporated into the calculations using approaches like the Polarizable Continuum Model (PCM). rsc.orginoe.ro

Computational chemistry provides powerful tools for the in silico design of new iridium(III) borate complexes with specific photophysical properties. By using TDDFT, researchers can reliably predict the absorption and emission spectra of a molecule before it is synthesized, saving significant time and resources. nih.govrsc.org

The phosphorescence emission wavelength is typically predicted by first optimizing the geometry of the complex in its lowest triplet excited state (T₁) and then calculating the energy difference between this relaxed state and the ground state (S₀). rsc.org Studies have shown that TDDFT can predict emission wavelengths with remarkable accuracy, sometimes within 10-20 nm of the experimental value. rsc.org These theoretical predictions allow for a systematic exploration of how different borate-based ligands and their substituents influence emission color, quantum efficiency, and excited-state lifetimes, thereby accelerating the discovery of novel phosphorescent materials for a wide range of applications. rsc.orguq.edu.au

Table 2: Comparison of experimental and TDDFT-calculated phosphorescence emission wavelengths for various iridium(III) complexes. The hypothetical TpIr(dfppy)₂ is included to illustrate the predictive power of computational methods for designing new blue-emitting materials.

Reaction Mechanism Elucidation and Pathway Modeling

Computational modeling has been a cornerstone in elucidating the mechanisms of catalytic reactions involving iridium(III) boryl species, particularly in C-H activation and borylation reactions. rsc.orgnih.govillinois.edu DFT calculations have been pivotal in mapping out the catalytic cycles, identifying key intermediates, and determining the rate-limiting steps of these transformations. rsc.orgillinois.edu

A prominent example is the iridium-catalyzed C-H borylation of arenes and alkanes. rsc.orgnih.gov Theoretical studies have established that the active catalyst is often an iridium(III)-tris(boryl) complex. rsc.orgnih.govillinois.edu The catalytic cycle, as elucidated by DFT, typically involves the following key steps:

Oxidative Addition: The iridium(III)-tris(boryl) complex reacts with a C-H bond of the substrate through an oxidative addition step, forming an unusual seven-coordinate iridium(V) hydride intermediate. rsc.orgillinois.edu This step is often found to be the turnover-limiting step in the catalytic cycle. nih.gov

Reductive Elimination: The iridium(V) intermediate then undergoes reductive elimination of a C-B bond, yielding the borylated product and an iridium(III) hydride species. rsc.org

Catalyst Regeneration: The active iridium(III)-tris(boryl) catalyst is regenerated from the iridium(III) hydride through a series of steps, often involving reaction with a diboron (B99234) reagent. rsc.org

The resting state of the catalyst has been computationally identified as a seven-coordinate Ir(V) species in some cases, which must be converted to the active Ir(III)-tris(boryl) complex for the C-H activation to occur. rsc.org The relative energies of the various intermediates and transition states in the catalytic cycle have been calculated to provide a comprehensive understanding of the reaction pathway. rsc.org

Below is an interactive data table summarizing the key proposed intermediates in a generic iridium-catalyzed C-H borylation cycle.

| Intermediate | Iridium Oxidation State | Coordination Number | Key Features | Role in Catalytic Cycle |

| Ir(III)-tris(boryl) | +3 | 5 or 6 | Active catalytic species | Reacts with substrate for C-H activation |

| Ir(V)-hydrido-alkyl-tris(boryl) | +5 | 7 | Key intermediate after C-H activation | Precursor to reductive elimination |

| Ir(III)-hydrido-bis(boryl) | +3 | 5 or 6 | Formed after product release | Precursor to catalyst regeneration |

Theoretical studies have provided significant insights into the reactivity of ligands coordinated to iridium(III) centers and the mechanisms of metal-ligand bond activation. In the context of iridium complexes with borate-containing ligands, computational investigations have explored the activation of C-H, B-C, and B-N bonds.

C-H Bond Activation: As discussed in the previous section, the activation of substrate C-H bonds by iridium(III)-tris(boryl) complexes is a central theme in many catalytic applications. rsc.org The mechanism of this activation is often described as a concerted metalation-deprotonation (CMD) pathway, where the iridium center and a boryl ligand are both involved in the C-H bond cleavage. nih.gov DFT calculations have been used to model the transition states of this process, revealing the intricate interplay of electronic and steric factors that govern the reactivity and selectivity of C-H activation. msu.edu

B-C and B-N Bond Activation: A computational DFT modeling investigation of rhodium(III) and iridium(III) complexes with diphenylbis(pyrazolyl)borate ligands revealed the potential for B-C and B-N bond activation. rsc.org In the case of the iridium complex, only B-N bond hydrolysis was observed, leading to a hydroxy(pyrazolyl)borate complex. rsc.org DFT calculations indicated that B-C bond activation, which was observed for the rhodium analogue, is thermodynamically less favorable for the iridium intermediate. rsc.org This highlights the subtle electronic differences between the two metals that dictate the reactivity of the coordinated scorpionate ligand.

The following table presents a conceptual overview of different bond activation mechanisms involving iridium(III) borate complexes as suggested by computational studies.

| Bond Activated | Proposed Mechanism | Key Computational Insights |

| C-H (substrate) | Concerted Metalation-Deprotonation (CMD) | Elucidation of transition state geometries and activation barriers. |

| B-N (ligand) | Hydrolysis | Thermodynamic analysis of reaction pathways. |

| B-C (ligand) | Phenyl group migration to metal center | Comparison of thermodynamic stability of intermediates for different metals. |

Computational methods are also employed to study the dynamic behavior of iridium(III) borate complexes, such as the conformational flexibility of the ligands. A study on rhodium(I) and iridium(I) complexes of dimethylbis(2-pyridyl)borate revealed a facile "boat-to-boat" ring flip of the chelate ring formed by the borate ligand. nih.gov

In the ground state, the chelate ring adopts a boat conformation. nih.gov Computational evidence suggests that the ring flip proceeds through a transition state that is nearly planar. nih.gov The barrier to this ring flip was found to be highly dependent on the nature of the ancillary ligands on the metal center. Specifically, a quantitative correlation was observed between the ring flip barrier and the π-acceptor ability of the ancillary ligands. nih.gov This suggests that metal-ligand π-interactions, which are maximized in the planar transition state, play a dominant role in governing the conformational dynamics of the chelate ring. nih.gov

Structure-Property Relationship Derivations

The design of the ligand framework is a powerful tool for tuning the electronic and photophysical properties of iridium(III) complexes. rsc.orgnycu.edu.tw Computational studies have been instrumental in establishing structure-property relationships that guide the rational design of new complexes with desired characteristics. chemrxiv.orgrsc.org

In heteroleptic iridium(III) complexes, modifying the ancillary ligand can substantially modulate the frontier molecular orbitals (HOMO and LUMO). rsc.org This, in turn, provides considerable control over the absorption and phosphorescence emission energies, which are often dominated by transitions between these orbitals. rsc.org For example, the introduction of electron-donating or electron-withdrawing groups on the ligands can systematically shift the emission wavelength. nih.govnycu.edu.tw

While much of the research has focused on complexes with nitrogen- and carbon-based ligands, the principles are applicable to iridium(III) borate complexes. The electronic properties of boryl ligands can significantly influence the reactivity of the iridium center in catalytic C-H borylation. nih.gov Computational studies have shown that changes in the boryl group that promote the transfer of negative charge to the arene substrate in the transition state favor its formation, highlighting a key electronic factor in C-H activation.

The following interactive table summarizes the general influence of ligand modifications on the properties of iridium(III) complexes, as derived from computational and experimental studies.

| Ligand Modification | Effect on Electronic Properties | Impact on Photophysical/Catalytic Properties |

| Introduction of electron-donating groups | Raises HOMO energy level | Red-shift in emission, potentially increased reactivity in catalysis |

| Introduction of electron-withdrawing groups | Lowers LUMO energy level | Blue-shift in emission, can alter catalytic activity |

| Extension of π-conjugation in ligands | Decreases HOMO-LUMO gap | Red-shift in emission, potential for enhanced light absorption |

| Modification of ancillary ligand | Modulates HOMO and LUMO energies | Fine-tuning of emission color and quantum efficiency |

Theoretical Validation and Refinement through Comparison with Experimental Data

The validation of computational models through direct comparison with experimental data is a critical step in the theoretical investigation of iridium(III) borate complexes. This process not only confirms the accuracy of the chosen theoretical methods but also allows for the refinement of computational parameters to better replicate the behavior of these complex systems. The synergy between theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), and experimental results from techniques like X-ray crystallography and photophysical measurements provides a comprehensive understanding of the structural and electronic properties of these compounds. nih.govrsc.org

A fundamental aspect of this validation involves comparing the optimized geometric structures from DFT calculations with crystal structures determined experimentally. nih.gov Agreement between calculated and measured bond lengths and angles serves as a primary indicator of the computational model's validity. For instance, studies on iridium complexes with borate-based ligands, such as dimethylbis(2-pyridyl)borate, have demonstrated a strong correlation between DFT-calculated geometries and those obtained from X-ray diffraction. nih.gov

In a detailed study of an iridium(I) complex featuring a dimethylbis(2-pyridyl)borate ligand, specifically [Me₂B(2-py)₂]Ir(cod) (where cod = 1,5-cyclooctadiene), the computationally derived structural parameters showed close agreement with the experimental X-ray crystal structure data. This comparison is crucial for establishing a reliable computational foundation before exploring more complex properties like reaction dynamics or excited states. nih.gov

Below is a comparison of selected experimental and calculated structural data for the [Me₂B(2-py)₂]Ir(cod) complex, illustrating the level of accuracy achieved by the theoretical models. nih.gov

| Bond | Experimental (X-ray) | Calculated (DFT) | Difference |

|---|---|---|---|

| Ir-N1 | 2.102 | 2.14 | +0.038 |

| Ir-N2 | 2.106 | 2.14 | +0.034 |

| B-N1 | 1.611 | 1.63 | +0.019 |

| B-N2 | 1.604 | 1.63 | +0.026 |

| Angle | Experimental (X-ray) | Calculated (DFT) | Difference |

|---|---|---|---|

| N1-Ir-N2 | 81.43 | 80.2 | -1.23 |

| N1-B-N2 | 101.4 | 102.1 | +0.7 |

Beyond structural parameters, the validation of photophysical properties is essential for iridium(III) complexes intended for applications in lighting or sensing. Theoretical calculations are frequently employed to predict absorption and emission wavelengths, which are then compared against experimental spectroscopic data. rsc.orgnih.gov The choice of the functional in DFT and TD-DFT calculations is critical, as different functionals can yield varying degrees of accuracy for photophysical predictions. nih.gov For example, in the broader field of iridium(III) complexes, functionals such as M062X have been shown to provide emission wavelength calculations that deviate only minimally from experimental values, whereas other functionals like B3LYP and CAM-B3LYP might lead to larger deviations. rsc.org This highlights the importance of benchmarking and selecting the appropriate functional by comparing computational results with known experimental data for similar compounds.

The process is iterative; discrepancies between theoretical predictions and experimental findings can guide the refinement of the computational models. This may involve adjusting the level of theory, the basis set, or incorporating environmental factors like solvent effects into the calculations to better mimic the experimental conditions. researchgate.net This rigorous comparison ensures that the computational models are not only descriptive but also predictive, enabling the reliable design of new iridium(III) borate complexes with tailored photophysical properties. nih.govchemrxiv.org

Applications of Iridium Iii Borate Complexes in Fundamental Chemical Research

Catalytic Transformations

The versatility of borate (B1201080) iridium(III) complexes is most evident in their broad application in catalysis. They are pivotal in forging new carbon-carbon and carbon-heteroatom bonds, manipulating oxidation states, and generating valuable chemical intermediates.

Iridium(III) complexes are renowned for their favorable photophysical properties, including strong absorption of visible light, high quantum yields, and long-lived excited states, making them excellent photoredox catalysts. researchgate.net The introduction of borate-containing ligands, such as isocyanoborato or triarylboron moieties, can further enhance these properties. acs.orgnih.gov

A significant advancement involves the use of an iridium(III) isocyanoborato complex with an exceptionally high triplet energy of nearly 3.0 eV. acs.orgnih.gov This high energy, combined with a high luminescence quantum yield (0.87) and a long excited-state lifetime (13.0 µs), enables the catalysis of challenging reactions like [2+2] cycloadditions and sigmatropic shifts that are inaccessible with common photosensitizers. acs.orgnih.govresearchgate.net In the presence of an electron donor, this complex can also drive demanding photoreductions, including dehalogenations and detosylations. nih.gov

Furthermore, heteroleptic iridium(III) complexes functionalized with dimesitylboron groups act as potent visible-light-absorbing sensitizers. nih.gov These complexes have been successfully employed for photogenerating hydrogen from water, achieving over 1158 turnover numbers, and for the photopolymerization of methyl methacrylate. nih.gov The tuning of ancillary ligands in these complexes allows for the adjustment of their photophysical properties, demonstrating the rational design of photocatalysts for specific applications. nih.gov The development of such catalysts that can operate in aqueous media at room temperature represents a significant step towards sustainable chemical synthesis. researchgate.net

| Catalyst System | Application | Key Findings |

| Iridium(III) isocyanoborato complex | Photoredox and energy transfer catalysis | Unusually high triplet energy (~3.0 eV); enables challenging cycloadditions and photoreductions. acs.orgnih.gov |

| [Ir(p-B-ppy)₂(N^N)]⁺ complexes | Hydrogen production and photopolymerization | Act as efficient visible-light sensitizers; tunable properties by altering N^N ligand. nih.gov |

| Amphoteric PQS-attached Ir-photocatalyst | Photoredox catalysis in water | Forms nanomicelles in water, enabling catalysis without organic co-solvents. researchgate.net |

Iridium-catalyzed C–H activation followed by borylation is a cornerstone of modern synthetic chemistry, providing a direct route to valuable organoboron compounds from simple hydrocarbon precursors. umich.edunih.gov This transformation typically employs an iridium(III) precursor, a bipyridine or phenanthroline-type ligand, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). umich.eduillinois.edu

The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle. umich.eduillinois.edu An active iridium(III) tris(boryl) species performs oxidative addition into an aromatic C-H bond to form a sterically crowded iridium(V) intermediate. umich.edu Subsequent reductive elimination yields the aryl boronate product and an iridium(III) bis(boryl) hydride, which is then regenerated for the next catalytic cycle. umich.eduillinois.edu

The regioselectivity of the borylation is primarily dictated by steric factors, favoring the least hindered C-H bond. umich.edunih.gov However, the strategic use of directing groups can override this inherent preference, enabling selective borylation at specific positions. rsc.orgnih.gov This methodology is highly versatile, with demonstrated applications for a wide range of substrates:

Arenes and Heteroarenes : The reaction shows broad functional group tolerance and is effective for both electron-rich and electron-deficient aromatic systems. umich.edu For certain heterocycles like pyridines, catalyst inhibition by the nitrogen lone pair can be a challenge, but this can be overcome by strategic substitution. rsc.org

sp³ C-H Bonds : While more challenging, iridium-catalyzed borylation of unactivated sp³ C-H bonds in alkanes has been achieved. nih.gov Specialized ligands have been developed to improve catalyst activity and efficiency, allowing the reaction to proceed in a hydrocarbon solvent rather than neat substrate. nih.gov

This powerful tool has been integrated into one-pot sequences, combining C-H borylation with subsequent cross-coupling reactions to rapidly build molecular complexity. nih.govrsc.org

| Catalyst System | Substrate Type | Boron Source | Key Feature |

| [Ir(cod)(OMe)]₂ / dtbpy | Arenes, Heteroarenes | B₂pin₂ | Sterically controlled regioselectivity; follows Ir(III)/Ir(V) cycle. umich.edu |

| (Ind)Ir(cod) / dmpe | Aryl Bromides | HBpin | Tolerates aryl bromides, enabling one-pot borylation/Sonogashira coupling. nih.gov |

| Ir / dipyridylarylmethane ligand | Alkanes (sp³ C-H) | B₂pin₂ | High efficiency; enables reaction in hydrocarbon solvent at low catalyst loading. nih.gov |

| [Ir(OMe)(cod)]₂ / Me₄-phen | Chlorosilanes | B₂pin₂ | Directed borylation at the methyl group adjacent to a chlorosilyl moiety. rsc.org |

Iridium(III) complexes are highly effective catalysts for both the addition and removal of hydrogen, particularly in the context of hydrogen storage materials and the synthesis of unsaturated compounds. Iridium pincer complexes, such as (κ³-1,3-(OPᵗBu₂)₂C₆H₃)Ir(H)₂, efficiently catalyze the dehydrogenation of amine boranes like ammonia (B1221849) borane (B79455) (NH₃BH₃) and methylamine (B109427) borane (CH₃NH₂BH₃). nih.gov These reactions release hydrogen gas, which is of significant interest for chemical hydrogen storage applications. nih.govamazonaws.com

Conversely, iridium catalysts are also employed for hydrogenation reactions. The asymmetric hydrogenation of vinyl boronates has been achieved with high enantioselectivity (76-98% ee) using iridium catalysts with chiral ligands. nih.gov This method provides access to valuable chiral alkylboronates from readily available starting materials under mild conditions, including pressures as low as 1 bar. nih.gov

More recently, visible-light has been used to promote the acceptorless dehydrogenation of N-heterocycles at room temperature using a single iridium(III) complex. acs.org This photocatalytic system utilizes light to enhance the hydricity of an iridium-hydride intermediate, facilitating the release of H₂ without the need for a chemical oxidant. acs.org

Iridium(III) catalysts are instrumental in the functionalization of unsaturated C-C bonds in alkenes and alkynes, particularly for introducing boron moieties. These methods provide direct access to stereodefined alkenyl and allyl boronates, which are versatile building blocks in organic synthesis.

For internal alkynes, simple iridium-based systems can achieve highly regioselective hydroboration to furnish trisubstituted alkenyl boronic esters. nih.gov In some cases, the reaction can be tuned to yield diboration products. nih.gov The functional groups intrinsic to the alkyne substrate can play a crucial role in directing the regioselectivity of these transformations. nih.gov

Iridium catalysis also enables the borylation of unactivated C-H bonds in alkenes. organic-chemistry.org Depending on the reaction conditions and additives, either allylic or vinylic boronates can be generated. For example, the borylation of cyclic alkenes in the presence of additives like methylimidazole leads to allylic boronates, which can be used directly in subsequent reactions with aldehydes. organic-chemistry.org In the absence of such additives, vinylic boronates are formed, which are suitable for Suzuki-Miyaura cross-coupling. organic-chemistry.org Furthermore, iridium-catalyzed asymmetric difunctionalization of strained C-C σ-bonds in bicyclo[1.1.0]butyl boronate complexes allows for the synthesis of enantioenriched cyclobutane (B1203170) products. nih.gov

The chemical reduction of carbon dioxide (CO₂), a stable and abundant C1 source, into value-added chemicals is a significant goal in sustainable chemistry. Iridium(III) complexes have emerged as effective catalysts for this transformation.

One notable system combines an iridium(III) complex with the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, to selectively reduce CO₂ to the formaldehyde (B43269) level using tertiary silanes as the reductant. nih.gov The reaction proceeds via the formation of bis(silyl)acetals. Mechanistic studies suggest that the rate-limiting step is a boron-assisted Si-H bond cleavage involving an iridium silylacetal borane adduct. nih.gov

In other systems, cationic iridium pincer complexes can catalyze the complete reduction of CO₂ to methane (B114726) (CH₄) via hydrosilylation. nih.gov Using less bulky silanes like Me₂EtSiH, this system can achieve up to 8300 turnovers with high efficiency. The proposed mechanism involves the sequential reduction of a formate (B1220265) ester intermediate to a bis(silyl)acetal, a methyl silyl (B83357) ether, and finally to methane. nih.gov

The oxidation of water to produce molecular oxygen is a critical half-reaction in artificial photosynthesis and the generation of solar fuels. rsc.orgubc.ca A variety of molecular iridium(III) complexes have been developed as highly active and robust catalysts for this demanding four-electron oxidation. researchgate.netnih.govcmu.edu

Ligand Substitution Reaction Mechanisms in Catalysis

The catalytic activity of iridium(III) complexes is fundamentally linked to the mechanistic pathways of ligand substitution at the metal center. In the context of borate iridium(III) complexes, particularly those involved in C-H borylation catalysis, the mechanism often involves a catalytic cycle with iridium cycling between the +3 and +5 oxidation states.

A generally accepted mechanism for iridium-catalyzed arene C-H borylation involves an Ir(III)/Ir(V) catalytic cycle. nih.gov The key catalytically active species is often an iridium(III) tris(boryl) complex. The cycle (as depicted for a generic iridium borylation catalyst) typically proceeds through the following key steps:

Oxidative Addition: The C-H bond of the substrate adds to the iridium(III) tris(boryl) center, forming an iridium(V) hydride intermediate.

Reductive Elimination: This is often the rate-determining step. The newly formed hydrocarbyl group and one of the boryl ligands are eliminated from the iridium(V) center, forming the C-B bond of the product and regenerating an iridium(III) species.

Catalyst Regeneration: The iridium(III) complex then reacts with the boron source (e.g., B₂pin₂) to regenerate the active iridium(III) tris(boryl) catalyst, completing the cycle.

While this oxidative addition/reductive elimination pathway is widely supported, a concerted σ-bond metathesis pathway, influenced by the basicity of the boryl ligands, has also been considered and has not been definitively ruled out. nih.gov

Furthermore, direct studies on ligand substitution at borate-iridium centers have provided insight into their reactivity. For instance, tris(σ-B-H) borate complexes of transition metals, a rare class of compounds, have been shown to undergo ligand substitution reactions. The coordinated σ-B-H bonds are labile and can be substituted by other ligands such as phosphines (e.g., PPh₃, PCy₃) and N-heterocyclic carbenes. researchgate.net This reactivity highlights the potential for ligand exchange to play a crucial role in the catalytic cycles involving these types of borate complexes.

In a different application, the mechanism of iridium-catalyzed asymmetric allylation using ring-strained boronate complexes has been probed. nih.gov The proposed catalytic cycle involves the generation of an active Ir(I) catalytic species that undergoes oxidative addition to the allylic electrophile to form a π-allyl-iridium intermediate. nih.gov This electrophilic species then reacts with the nucleophilic boronate complex, inducing a 1,2-boronate migration to form the product. nih.gov

Advanced Photochemical and Photophysical Research

The introduction of borate moieties into iridium(III) complexes has profound effects on their photophysical properties, leading to their application in cutting-edge photochemical research. These modifications can enhance luminescence quantum yields, extend excited-state lifetimes, and increase triplet energies, making them highly valuable as photosensitizers.

Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts lower-energy photons into higher-energy ones, a highly desirable transformation for applications in solar energy conversion and photochemistry. nih.govrsc.org This process relies on a sensitizer (B1316253) that absorbs low-energy light and transfers its triplet energy to an annihilator, which then undergoes TTA to produce a high-energy singlet excited state. The triplet energy of the sensitizer is a critical parameter, as it dictates the maximum energy of the upconverted photon.

Cyclometalated Ir(III) complexes are often employed as sensitizers, but their triplet energies are typically limited to around 2.5–2.75 eV. acs.orgresearchgate.net A significant breakthrough in this area has been the development of an iridium(III) complex with isocyanoborato ligands, [Ir(dFN(Me)₂ppy)₂(BCF)₂]⁻. acs.org The introduction of B(C₆F₅)₃ units to the cyano ligands results in a luminophore with an exceptionally high triplet energy of nearly 3.0 eV. acs.orgresearchgate.net

This high triplet energy, combined with other favorable photophysical properties, facilitates sensitized TTA-UC to a fluorescent singlet excited state beyond 4 eV, which is unusually deep in the ultraviolet region. acs.orgresearchgate.net When paired with an appropriate annihilator, this iridium(III) isocyanoborato complex can sensitize delayed fluorescence in the difficult-to-access ultraviolet B region. acs.org

| Property | [Ir(dFN(Me)₂ppy)₂(CN)₂]⁻ (precursor) | [Ir(dFN(Me)₂ppy)₂(BCF)₂]⁻ (borate complex) |

| Triplet Energy (E_T) | ~2.5-2.75 eV (typical range) | ~3.0 eV |

| Luminescence Quantum Yield (Φ_L) | Lower | 0.87 |

| Excited-State Lifetime (τ) | Shorter | 13.0 µs |

| Upconverted Photon Energy | Lower | > 4 eV |

This table presents a comparison of the photophysical properties of a typical non-borylated iridium(III) complex versus the advanced isocyanoborato complex, highlighting the significant improvements imparted by the borate modification. acs.orgresearchgate.net

The same properties that make borate iridium(III) complexes excellent for TTA-UC also render them highly effective as photosensitizers in triplet-triplet energy transfer (TTET) catalysis. acs.orgresearchgate.net TTET catalysis is a powerful tool in organic synthesis, enabling reactions such as E/Z isomerizations, cycloadditions, and sigmatropic shifts that are inaccessible with common photosensitizers. acs.org

The high triplet energy (~3.0 eV) of the [Ir(dFN(Me)₂ppy)₂(BCF)₂]⁻ complex allows it to catalyze exceptionally challenging organic reactions. acs.org For example, it can photocatalyze sigmatropic shifts and [2+2] cycloaddition reactions that require high-energy triplet states and are unattainable with conventional transition metal-based photosensitizers. acs.orgresearchgate.net

The efficiency of a photosensitizer is also dependent on its photostability. Studies on the isocyanoborato iridium(III) complex have shown it to be remarkably robust under high-power visible light irradiation, maintaining its structural integrity over extended periods, which is a crucial attribute for practical applications in catalysis. acs.org The introduction of B(C₆F₅)₃ units into the second coordination sphere not only elevates the triplet energy but also substantially improves the luminescence quantum yield (to 0.87) and excited-state lifetime (to 13.0 µs), both of which are critical for efficient energy transfer to a substrate. acs.orgresearchgate.net

Phosphorescent iridium(III) complexes are vital as emitters in organic light-emitting diodes (OLEDs) due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. nih.govresearchgate.net The design of these emitters focuses on tuning their emission color, quantum yield, and stability.

The emission color of an iridium(III) complex is determined by the energy of its lowest triplet excited state. This energy can be precisely tuned by modifying the ligand structure. Key design principles include:

Ligand Field Strength: Stronger field ligands, such as those with electron-withdrawing groups, generally lead to a larger HOMO-LUMO gap and, consequently, blue-shifted (higher energy) emission.

π-Conjugation: Extending the π-conjugation of the ligands typically lowers the energy of the π* orbitals, resulting in red-shifted (lower energy) emission.

Steric Hindrance: Introducing bulky substituents can prevent intermolecular quenching and improve luminescence efficiency.

The introduction of borate moieties serves as a powerful tool within this design framework. As demonstrated by the isocyanoborato complex [Ir(dFN(Me)₂ppy)₂(BCF)₂]⁻, converting a standard cyano (-CN) ligand into an isocyanoborato ([C≡N-B(C₆F₅)₃]⁻) ligand dramatically increases the triplet energy, shifting the emission towards the higher-energy blue region of the spectrum. acs.org This modification acts by stabilizing the HOMO level through the strong electron-withdrawing nature of the B(C₆F₅)₃ group. This strategy of modifying the second coordination sphere provides a new avenue for designing highly efficient and stable blue phosphorescent emitters, which remain a significant challenge in OLED technology. acs.org

| Ligand Modification | Effect on Electronic Structure | Impact on Emission |

| Electron-withdrawing groups (e.g., -F, -CF₃, -B(C₆F₅)₃) | Stabilizes HOMO, widens HOMO-LUMO gap | Blue shift (higher energy) |

| Electron-donating groups (e.g., -CH₃, -OCH₃) | Destabilizes HOMO, narrows HOMO-LUMO gap | Red shift (lower energy) |

| Extended π-conjugation | Destabilizes HOMO and stabilizes LUMO | Red shift (lower energy) |

| Introduction of bulky groups | Reduces intermolecular interactions | Increases quantum yield |

This table summarizes general design principles for tuning the properties of phosphorescent iridium(III) emitters and highlights the specific role of electron-withdrawing borate groups. acs.orgnih.gov

Chemical Sensing and Probe Development

The environmentally sensitive photophysical properties of iridium(III) complexes make them ideal candidates for the development of chemical sensors and biological probes. rsc.orgresearchgate.net Their long-lived excited states and high luminescence quantum yields allow for the detection of analytes with high sensitivity.

The incorporation of borate-related functional groups, such as boronic acids, into the ligand framework of iridium(III) complexes allows for the design of probes that can selectively recognize and signal the presence of specific chemical analytes.

A notable example is the development of a photoluminescent and electrochemiluminescent probe for the selective detection of mercury(II) ions (Hg²⁺). rsc.org This probe is a cyclometalated Ir(III) complex featuring an ancillary ligand functionalized with o-aminomethylphenylboronic acid. rsc.org The boronic acid group serves as a reaction site for Hg²⁺.

The sensing mechanism is based on a transmetalation reaction between the boronic acid and Hg²⁺ ions. This interaction leads to a significant quenching of both the photoluminescence and electrochemiluminescence signals of the iridium complex. rsc.org The quenching is attributed to a photo-induced electron transfer (PET) process from the excited iridium(III) complex to the bound Hg²⁺ ion. The probe exhibits a linear response to Hg²⁺ concentrations, demonstrating its potential for the quantitative detection of this toxic metal ion in environmental samples like tap water. rsc.org

| Analyte | Probe | Sensing Mechanism | Signal Change | Limit of Detection (LOD) |

| Mercury(II) (Hg²⁺) | Ir(III) complex with o-aminomethylphenylboronic acid ligand | Transmetalation and Photo-induced Electron Transfer (PET) | Luminescence Quenching | 8.03 nM (ECL) |

This table details the characteristics of an iridium(III)-borate probe designed for the detection of mercury(II) ions. rsc.org

This research demonstrates how the specific reactivity of boronic acids can be integrated with the excellent photophysical properties of iridium(III) complexes to create highly selective and sensitive chemical probes for important environmental and biological analytes.

Mechanistic Studies of Analyte-Induced Photophysical Changes

The application of iridium(III) complexes in fundamental chemical research extends to detailed mechanistic studies of how interactions with analytes induce observable changes in their photophysical properties. These investigations are crucial for the rational design of new chemosensors and for understanding the fundamental principles governing host-guest interactions at the molecular level. The mechanisms often involve intricate electronic and structural rearrangements within the iridium complex upon binding to an analyte.

A primary mechanism involves the direct interaction of the analyte with a receptor unit integrated into the ligands of the iridium(III) complex. This interaction can modulate the electronic properties of the ligands, which in turn affects the metal-to-ligand charge transfer (MLCT) states of the complex. researchgate.netdntb.gov.ua These MLCT states are often the origin of the observed phosphorescence, and any perturbation can lead to significant changes in emission intensity, wavelength, and lifetime. rsc.org

For instance, iridium(III) complexes functionalized with boronic acid moieties have been developed for the detection of carbohydrates such as glucose and fructose (B13574). researchgate.netnih.gov The sensing mechanism is predicated on the formation of a boronic acid cyclic ester with the diol units of the carbohydrate. researchgate.netnih.gov This covalent interaction alters the electronic nature of the ligand, thereby influencing the photophysical properties of the iridium center. High-resolution mass spectrometry and photoluminescence titration studies have confirmed the formation of these adducts. researchgate.netnih.gov Theoretical calculations have been employed to provide deeper insight into the nature of the electronic transitions involved in both the absorption and emission spectra before and after analyte binding. researchgate.netnih.gov

Another prevalent mechanism is analyte-induced changes in the aggregation state of the iridium(III) complexes. Some complexes exhibit aggregation-induced emission (AIE) properties. mdpi.com In solution, these molecules may be non-emissive or weakly emissive due to intramolecular rotations and vibrations that provide non-radiative decay pathways. Upon interaction with an analyte, aggregation can be induced, restricting these intramolecular motions and opening up radiative decay channels, leading to a "turn-on" phosphorescent response. The interaction with analytes can convert the stacking state of the molecules from a crystalline to an amorphous state, leading to reversible switching of emission colors. mdpi.com

Protonation and deprotonation events at the ligand framework represent another key mechanism for photophysical changes. mdpi.comnih.gov For complexes bearing acidic or basic sites, changes in pH or interaction with acidic or basic analytes can lead to proton transfer. This alters the electronic distribution within the ligand, affecting the energy of the frontier molecular orbitals and, consequently, the emission properties of the complex. nih.gov For example, the phosphorescence of certain iridium(III) complexes can be significantly quenched or shifted to different wavelengths upon acidification. nih.gov

The table below summarizes the photophysical changes observed in selected iridium(III) complexes upon interaction with specific analytes, highlighting the underlying mechanisms.

| Iridium(III) Complex Type | Analyte | Observed Photophysical Change | Underlying Mechanism |

| Boronic acid-functionalized | Fructose, Glucose | Quenching of fluorescence emission | Formation of boronic acid cyclic esters, altering ligand electronic properties. researchgate.net |

| With N-H and NH2 groups | Volatile Acids (e.g., HNO3, CF3COOH) | Reversible switching of emission colors | Protonation/deprotonation of amine groups, leading to changes in molecular stacking from crystalline to amorphous. mdpi.com |

| Carboxylic acid-functionalized | Pb(II) ions | Increase in emission intensity | Coordination of the metal ion to the carboxylic acid group, affecting the ligand's electronic state. nih.gov |

| General Cyclometalated | Changes in pH | Bathochromic shift and decrease in emission intensity and lifetime | Protonation/deprotonation of the ligand framework, altering the energy of emissive excited states. nih.gov |

Detailed research findings have further elucidated these mechanisms. For example, in the case of carbohydrate sensing by boronic acid-functionalized iridium(III) complexes, it has been observed that the formation of cyclic esters with fructose occurs more readily at higher pH levels. researchgate.netnih.gov This is attributed to the increased nucleophilicity of the hydroxyl groups of the sugar under more basic conditions.

Furthermore, computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in understanding the electronic transitions. researchgate.netresearchgate.net These studies can predict the energies of the singlet and triplet MLCT states and how they are perturbed by the binding of an analyte. researchgate.net This theoretical insight is invaluable for confirming experimentally observed photophysical changes and for guiding the design of new complexes with tailored sensing properties. rsc.org

Future Research Directions and Emerging Trends in Iridium Iii Borate Chemistry

Exploration of Novel Iridium(III)-Borate Frameworks and Coordination Modes